1-(1-Methyltetrazol-5-yl)pyrrolidine-3-carboxylic acid
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Overview
Description
1-(1-Methyltetrazol-5-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound that features a pyrrolidine ring substituted with a methyltetrazole group and a carboxylic acid group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
It’s known that tetrazole derivatives, which this compound is a part of, have been studied for their biological activity . These compounds have been found to interact with various targets, depending on their specific structure .
Mode of Action
Tetrazole derivatives have been found to inhibit certain enzymes, such as the fungal enzyme cytochrome p450 . This inhibition can lead to a disruption in the normal functioning of the target, potentially leading to therapeutic effects .
Biochemical Pathways
The inhibition of enzymes like cytochrome p450 can affect various biochemical pathways, including those involved in the synthesis of sterols, which are crucial components of cell membranes .
Result of Action
The inhibition of enzymes like cytochrome p450 can lead to a disruption in the normal functioning of the target, potentially leading to therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyltetrazol-5-yl)pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the methyltetrazole and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring. The methyltetrazole group can be introduced via a nucleophilic substitution reaction, while the carboxylic acid group is often introduced through oxidation reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, cost-effective reagents, and efficient purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyltetrazol-5-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The methyltetrazole group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methyltetrazole group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols.
Scientific Research Applications
1-(1-Methyltetrazol-5-yl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: The compound can be used in the development of new materials with unique properties.
Comparison with Similar Compounds
Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring but differ in the substituents, leading to different biological activities.
Prolinol: Another pyrrolidine derivative with a hydroxyl group instead of the methyltetrazole group.
Pyrrolizines: Compounds with a fused pyrrolidine ring system, exhibiting different chemical and biological properties.
Uniqueness: 1-(1-Methyltetrazol-5-yl)pyrrolidine-3-carboxylic acid is unique due to the presence of the methyltetrazole group, which imparts distinct chemical reactivity and biological activity compared to other pyrrolidine derivatives. This uniqueness makes it a valuable compound in various fields of research and development.
Properties
IUPAC Name |
1-(1-methyltetrazol-5-yl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O2/c1-11-7(8-9-10-11)12-3-2-5(4-12)6(13)14/h5H,2-4H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVQHAYCMFKHHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)N2CCC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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